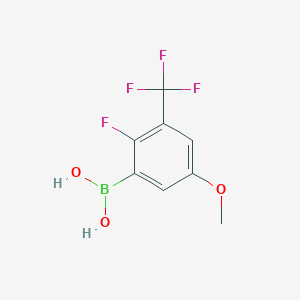![molecular formula C22H35BN2O2 B1442691 1-环己基-4-[4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]哌嗪 CAS No. 1247001-29-1](/img/structure/B1442691.png)
1-环己基-4-[4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]哌嗪
描述
Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a useful research compound. Its molecular formula is C22H35BN2O2 and its molecular weight is 370.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成
该化合物用作合成各种生物活性化合物的中间体 . 例如,它已被用于合成叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,它是许多生物活性化合物(如克唑替尼)的重要中间体 .
Sigma-2 受体激动剂
Sigma-2 受体在多种肿瘤中过表达,该化合物已被研究作为潜在的 Sigma-2 受体激动剂 . 该化合物的衍生物已被证明通过线粒体超氧化物产生和胱天蛋白酶激活诱导胰腺癌细胞死亡 .
成像技术
该化合物在成像技术(如正电子发射断层扫描 (PET))中具有潜在的应用 . PET 代表了药物和诊断临床开发的重大进步 .
化学稳定性估算
可以通过计算该化合物的 HOMO 和 LUMO 能量及其轨道能隙来估计其化学稳定性 .
药物发现
鉴于该化合物作为 Sigma-2 受体激动剂的潜力及其在诱导胰腺癌细胞死亡中的作用,它可能是药物发现和开发的有希望的候选药物 .
化学研究
作用机制
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular function .
Biochemical Pathways
Piperazine derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine . These factors could include temperature, pH, and the presence of other molecules .
生化分析
Biochemical Properties
Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity .
Cellular Effects
The effects of Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic state of the cell . Additionally, it can impact cell signaling pathways, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cell viability and function, highlighting the importance of understanding its temporal dynamics .
Metabolic Pathways
Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall biochemical impact .
属性
IUPAC Name |
1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35BN2O2/c1-21(2)22(3,4)27-23(26-21)18-10-12-20(13-11-18)25-16-14-24(15-17-25)19-8-6-5-7-9-19/h10-13,19H,5-9,14-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSSCGRMCICPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)



![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)


![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)


![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)

